4-Methyl-2-nitropyridin-3-ol
Overview
Description
4-Methyl-2-nitropyridin-3-ol is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by a nitro group at the second position and a hydroxyl group at the third position, along with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitropyridin-3-ol typically involves the nitration of 4-methylpyridin-3-ol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis method. This approach minimizes the accumulation of highly energetic intermediates, thus enhancing safety and scalability. The continuous flow methodology involves the nitration of pyridine derivatives followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitropyridin-3-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Reduction: The major product of the reduction reaction is 4-methyl-2-aminopyridin-3-ol.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
4-Methyl-2-nitropyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its derivatives may have therapeutic potential and are investigated for their pharmacological properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the methyl and hydroxyl groups.
4-Nitropyridine: Lacks the methyl and hydroxyl groups, with the nitro group at the fourth position.
2-Methyl-3-nitropyridine: Similar but with the methyl group at the second position and the nitro group at the third position.
Uniqueness: 4-Methyl-2-nitropyridin-3-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyridine ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-methyl-2-nitropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-7-6(5(4)9)8(10)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBQJMOZNXKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552082 | |
Record name | 4-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-89-9 | |
Record name | 4-Methyl-2-nitro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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